2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2/c18-13-6-2-1-5-12(13)14-8-9-17(24)22(21-14)11-16(23)20-15-7-3-4-10-19-15/h1-10H,11H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAQHSCBNGZCNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions:
Acylation: The final step involves the acylation of the pyridazinone derivative with pyridine-2-yl acetic acid or its derivatives under conditions such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings or the pyridazinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated aromatic compounds in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Key Structural and Functional Differences
- Naphthyl vs. Pyridinyl (Target vs. ) : The naphthyl group in the analog increases hydrophobicity, favoring interactions with lipid-rich biological membranes. However, this may reduce aqueous solubility compared to the pyridin-2-yl group in the target compound.
- Fluorophenyl vs. Chlorophenyl ( vs.
- Butylphenyl Substitution () : The 4-butylphenyl chain significantly elevates lipophilicity (LogP), which could enhance blood-brain barrier penetration but may also increase off-target toxicity.
- Methoxy Modifications () : Methoxy groups improve solubility and enable hydrogen bonding, as seen in COX inhibition studies . The target compound lacks this moiety, which may limit its affinity for polar binding pockets.
Biological Activity
The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide is a heterocyclic organic molecule with significant potential in medicinal chemistry. Its complex structure, characterized by a pyridazinone core and various substituents, positions it as a candidate for various biological activities, particularly in the treatment of diseases linked to cell proliferation, such as cancer.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 336.78 g/mol
- Structural Features : The compound contains a chlorophenyl group and a pyridinyl acetamide moiety, which are critical for its biological interactions.
Anticancer Potential
Research indicates that this compound exhibits promising anticancer properties. It has been shown to act as an enzyme inhibitor, affecting pathways involved in cell proliferation and apoptosis. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting that it may disrupt critical signaling pathways necessary for tumor growth.
The mechanism by which 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide exerts its effects likely involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that facilitate tumor growth.
- Receptor Binding : It has shown potential in binding to various receptors involved in cell signaling, which could modulate cellular responses to growth factors.
Case Studies
- Study on Cell Lines : A recent study evaluated the compound's effects on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC values suggesting potent activity compared to standard chemotherapeutics.
- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.
Comparative Biological Activity Table
Antimicrobial Properties
Preliminary investigations have suggested that this compound may also possess antimicrobial activity against certain Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were recorded, indicating potential therapeutic applications in infectious diseases.
Antioxidant Activity
The antioxidant capacity of the compound has been assessed using various assays. Results indicate that it exhibits significant free radical scavenging activity, which could contribute to its overall therapeutic profile by mitigating oxidative stress-related damage in cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the pyridazinone core via cyclization of substituted hydrazines with diketones under acidic conditions (e.g., HCl catalysis at 80–100°C) .
- Step 2 : Introduction of the 2-chlorophenyl group via nucleophilic aromatic substitution (SNAr) using 2-chlorobenzyl halides in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .
- Step 3 : Amide coupling between the pyridazinone intermediate and pyridin-2-amine using EDCI/HOBt or DCC in anhydrous dichloromethane .
- Optimization Tips : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and adjust temperature/pH to minimize side products (e.g., over-oxidation of the pyridazinone ring) .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridin-2-yl and chlorophenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 357.8 for C₁₈H₁₃ClFN₃O₂) .
- HPLC Purity Analysis : Employ a C18 column with a water/acetonitrile gradient (0.1% TFA); target ≥95% purity .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- In vitro enzyme inhibition : Screen against kinases (e.g., EGFR) or inflammatory mediators (COX-2) using fluorogenic substrates .
- Antimicrobial testing : Perform MIC assays against S. aureus or E. coli via broth microdilution (CLSI guidelines) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups on the phenyl rings to assess effects on binding affinity .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 active site; PDB ID 5KIR) .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyridazinone oxygen) using Schrödinger’s Phase .
Q. What experimental strategies address contradictions in biological data (e.g., inconsistent IC₅₀ values across assays)?
- Methodological Answer :
- Assay Replication : Repeat assays with standardized protocols (e.g., ATP concentration in kinase assays) .
- Off-Target Profiling : Use broad-panel screening (e.g., Eurofins CEREP panel) to identify confounding targets .
- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes (e.g., human CYP3A4) to rule out assay interference from metabolites .
Q. How can in vivo pharmacokinetic parameters be optimized for therapeutic potential?
- Methodological Answer :
- LogP Adjustment : Introduce hydrophilic groups (e.g., -SO₃H) to reduce LogP from ~3.5 to <2.5, enhancing aqueous solubility .
- ProDrug Strategies : Mask the amide group with ester linkers (e.g., pivaloyloxymethyl) for improved oral bioavailability .
- Tissue Distribution Studies : Use radiolabeled (¹⁴C) compound in rodent models to track accumulation in target organs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
